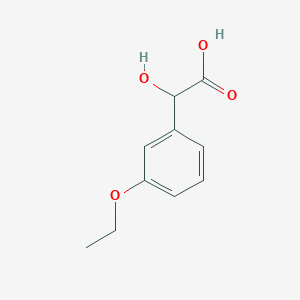
2-(3-Ethoxyphenyl)-2-hydroxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethoxyphenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a hydroxyacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyphenyl)-2-hydroxyacetic acid typically involves the etherification of 3-hydroxyphenylacetic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
2-(3-Ethoxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 2-(3-Ethoxyphenyl)glyoxylic acid.
Reduction: 2-(3-Ethoxyphenyl)-2-hydroxyethanol.
Substitution: 2-(3-Substituted phenyl)-2-hydroxyacetic acid derivatives.
科学的研究の応用
2-(3-Ethoxyphenyl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxy acids.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Ethoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylic acid groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ethoxy group can modulate the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
- 2-(3-Methoxyphenyl)-2-hydroxyacetic acid
- 2-(3-Propoxyphenyl)-2-hydroxyacetic acid
- 2-(3-Butoxyphenyl)-2-hydroxyacetic acid
Uniqueness
2-(3-Ethoxyphenyl)-2-hydroxyacetic acid is unique due to the presence of the ethoxy group, which imparts specific physicochemical properties such as solubility and reactivity. This makes it distinct from its analogs with different alkoxy groups, influencing its applications and behavior in chemical reactions.
特性
分子式 |
C10H12O4 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
2-(3-ethoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H12O4/c1-2-14-8-5-3-4-7(6-8)9(11)10(12)13/h3-6,9,11H,2H2,1H3,(H,12,13) |
InChIキー |
BIYVWOKESMTOQT-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















